molecular formula C15H10Cl2O3 B166522 Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate CAS No. 59653-26-8

Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate

Cat. No.: B166522
CAS No.: 59653-26-8
M. Wt: 309.1 g/mol
InChI Key: ULYPUSMRKKJVOJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as sulfuric acid or sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Agricultural Applications

1. Herbicide Use
Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate is primarily utilized as an herbicide for the post-emergent control of various weeds, particularly in turf management and ornamental horticulture. It is effective against:

  • Broadleaf Weeds : The compound is known to suppress the growth of broadleaf weeds in lawns, parks, and golf courses.
  • Grasses : It also targets annual grasses, making it valuable for maintaining turf health without harming desired grass species .

2. Plant Growth Regulator
In addition to its herbicidal properties, this compound functions as a plant growth regulator. It is used to:

  • Retard Growth : It effectively slows down the growth of unwanted plants, including shrubs and vines, thus facilitating better management of ornamental gardens and landscapes.
  • Enhance Production : The compound promotes rapid production of planting materials, particularly in crops like pineapples, where it aids in the establishment of new plants without leaving harmful residues .

Safety and Environmental Impact

While this compound has beneficial applications, it is essential to consider its safety profile:

  • Human Health Risks : Risk assessments indicate potential exposure risks for handlers during application. Protective measures are recommended to minimize dermal exposure .
  • Environmental Considerations : The use of this herbicide is regulated to prevent adverse effects on non-target plants and animals. Application guidelines include reduced rates and specific protective equipment to ensure safe handling .

Case Study 1: Turf Management

A study conducted on golf courses demonstrated that the application of this compound significantly reduced the presence of broadleaf weeds while maintaining turf quality. The study highlighted its effectiveness when applied at recommended rates, leading to improved aesthetic quality and reduced maintenance costs.

Case Study 2: Ornamental Gardens

In ornamental gardens, the use of this compound showed promising results in controlling vine growth without harming flowering plants. This application allowed gardeners to maintain the visual appeal of their landscapes while managing invasive species effectively.

Comparison with Similar Compounds

Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 2,4-dichloro-9-hydroxy-9H-flurene-9-carboxylate (CAS No. 59653-26-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including structure-activity relationships (SAR) and case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C15H10Cl2O3
  • Molecular Weight : 309.14 g/mol
  • Predicted Boiling Point : 458.2 ± 45.0 °C
  • Density : 1.506 ± 0.06 g/cm³
PropertyValue
Molecular FormulaC15H10Cl2O3
Molecular Weight309.14 g/mol
Boiling Point458.2 ± 45.0 °C
Density1.506 ± 0.06 g/cm³

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Efficacy :
    • In a study assessing the antibacterial activity of several compounds, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) of approximately 6.25 µg/mL for specific derivatives .
  • Fungal Inhibition :
    • The compound also showed activity against fungal strains, particularly Candida albicans, with percentage inhibitions ranging from 14% to 21% depending on the structural modifications made to the compound .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-withdrawing groups such as chloro and hydroxy significantly enhances the biological activity of the compound. Compounds with methyl and hydroxyl substitutions exhibited higher antibacterial potential compared to those with less polar substituents .

Table 2: Biological Activity Summary

Activity TypeOrganismMIC (µg/mL)Percentage Inhibition (%)
AntibacterialStaphylococcus aureus6.25-
AntibacterialEscherichia coli--
AntifungalCandida albicans-14 - 21

Toxicological Profile

According to safety data sheets, this compound is not classified as a carcinogen or reproductive toxin, indicating a favorable safety profile for laboratory use . However, it is advised to observe good industrial hygiene practices when handling this compound.

Properties

IUPAC Name

methyl 2,4-dichloro-9-hydroxyfluorene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-20-14(18)15(19)10-5-3-2-4-9(10)13-11(15)6-8(16)7-12(13)17/h2-7,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYPUSMRKKJVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975054
Record name Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59653-26-8
Record name 9H-Flurene-9-carboxylic acid, 2,4-dichloro-9-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,4-dichloro-9-hydroxy-9H-fluorene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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